Home > Products > Screening Compounds P74643 > 2-Bromoquinazolin-4-ol
2-Bromoquinazolin-4-ol - 872998-62-4

2-Bromoquinazolin-4-ol

Catalog Number: EVT-3427491
CAS Number: 872998-62-4
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Bromoquinazolin-4-ol is a heterocyclic compound with the molecular formula C8H6BrN3OC_8H_6BrN_3O and a molecular weight of 240.06 g/mol. This compound is classified as a quinazoline derivative, which is part of a larger family of nitrogen-containing heterocycles known for their diverse biological activities. The presence of both bromine and hydroxyl groups in its structure enhances its reactivity and potential applications in medicinal chemistry and materials science .

Synthesis Analysis

Methods

The synthesis of 2-Bromoquinazolin-4-ol typically involves the bromination of 2-aminoquinazolin-4-ol. The most common method includes reacting 2-aminoquinazolin-4-ol with bromine in an appropriate solvent, often under controlled conditions at room temperature or slightly elevated temperatures to ensure complete bromination. This reaction can be optimized for yield and purity by adjusting solvent types and concentrations.

Technical Details

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield. Automated systems allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to monitor the progress of the synthesis and confirm the identity of the product .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C8H6BrN3OC_8H_6BrN_3O
  • Molecular Weight: 240.06 g/mol
  • Melting Point: Not specifically listed but typically falls within the range expected for similar compounds.
Chemical Reactions Analysis

Reactions

2-Bromoquinazolin-4-ol undergoes various chemical reactions, including:

  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
  • Oxidation Reactions: This compound can be oxidized to yield quinazolinone derivatives.
  • Reduction Reactions: Reduction can lead to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

  • Substitution: Amines or thiols are common nucleophiles.
  • Oxidation: Potassium permanganate or hydrogen peroxide under acidic or basic conditions.
  • Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions .
Mechanism of Action

The mechanism of action for 2-Bromoquinazolin-4-ol involves its interaction with biological targets, often mediated through its electrophilic bromine atom which enhances reactivity towards nucleophiles in biological systems. This property allows it to participate in various biochemical pathways, particularly in enzyme inhibition or modification of biomolecules .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

The presence of both an amino group and a bromine atom contributes to its unique reactivity profile, making it suitable for further functionalization in synthetic chemistry. It also exhibits moderate stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature .

Applications

Scientific Uses

2-Bromoquinazolin-4-ol has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
  2. Material Science: The compound is explored for its potential use in developing organic semiconductors and other advanced materials.
  3. Biological Studies: It acts as a probe in biochemical assays to study enzyme interactions and other biological processes.
  4. Industrial Applications: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .
Rational Design Strategies for 2-Bromoquinazolin-4-ol-Based Therapeutics

Dual-Target Inhibitor Architectures in Oncology

The strategic incorporation of 2-bromoquinazolin-4-ol into dual-target inhibitors represents a paradigm shift in anticancer drug design. This scaffold’s structural versatility enables simultaneous engagement with complementary oncogenic pathways, addressing key limitations of single-target therapies. The bromine atom at the C2 position creates a distinctive electrophilic "hotspot" conducive to π-stacking interactions with aromatic residues in enzyme binding pockets, while the N1-C2-N3 region coordinates with catalytic metal ions in deacetylase domains [3] [7]. Molecular modeling reveals that 2-bromoquinazolin-4-ol derivatives adopt a butterfly-like conformation when bound to PARP1’s NAD⁺-binding site, with the bromoquinazoline core positioned in the nicotinamide subpocket and variable substituents extending toward the adenosine subdomain [3]. This binding modality leaves the 4-hydroxy group available for hydrogen bonding with catalytic residues (e.g., Ser904 and Gly863 in PARP1), while permitting linker attachment at N3 or C6/C7 positions for secondary pharmacophore integration [9].

Table 1: Dual-Target Inhibitor Architectures Incorporating 2-Bromoquinazolin-4-ol

Hybrid StructurePrimary TargetSecondary TargetLinker TypeTherapeutic Application
BromoQz-PARP1i-PI3KiPARP1 (IC₅₀: 38nM)PI3Kα (IC₅₀: 85nM)Carbon chain (n=4-6)BRCA-mutant ovarian cancer
BrQz-HDACi-EZH2iHDAC1 (IC₅₀: 0.43µM)EZH2 (IC₅₀: 1.2µM)Aliphatic hydroxamateGlioblastoma
Quin-PKI-TKIProtein Kinase CTyrosine KinasesPeptidic spacerMetastatic solid tumors

The architectural sophistication of these hybrids is evidenced in PARP1/PI3K inhibitors, where 2-bromoquinazolin-4-ol serves as the PARP-binding module connected via alkyl spacers to morpholinoquinazoline PI3K inhibitors. This configuration demonstrated synergistic suppression of DNA repair and Akt survival pathways in xenograft models, overcoming resistance to single-agent PARP inhibitors [3] [9]. The optimal alkyl chain length (C4-C6) balances molecular flexibility with entropic penalties during target engagement, as confirmed by molecular dynamics simulations showing persistent (>80% simulation time) dual binding mode when linkers exceed 14Å [3].

Hybrid Pharmacophore Integration for PI3K/HDAC Synergy

The rational fusion of 2-bromoquinazolin-4-ol with histone deacetylase (HDAC) inhibitory motifs exploits epigenetic-metabolic crosstalk in malignancies. Crystallographic analyses reveal that the quinazolin-4-ol core occupies the surface recognition cap region of HDACs, positioning the zinc-binding group (e.g., hydroxamic acid) for catalytic domain chelation [4] [7]. This design principle is exemplified by bromoquinazoline-hydroxamate conjugates where the 4-hydroxy group is replaced by –O-NH-OH to yield pan-HDAC inhibitors (HDAC1 IC₅₀: 0.43µM; HDAC6 IC₅₀: 0.005µM) while maintaining PARP1 affinity through the brominated quinazoline nucleus [7].

Table 2: Structural Optimization of Bromoquinazoline HDAC/PI3K Hybrids

Modification SiteStructural VariantHDAC1 IC₅₀ (µM)PI3Kα IC₅₀ (µM)Selectivity Index (HDAC1/PI3Kα)
C6 position-H (parent)1.24>10<0.12
-OCH₃0.894.320.21
-NH₂0.561.850.30
-Morpholino0.430.850.51
Linker length-(CH₂)₃-2.365.210.45
-(CH₂)₄-1.483.740.40
-(CH₂)₆-0.832.080.40
Zinc-binding groupHydroxamate0.430.850.51
Benzamide1.871.920.97
Trifluoromethyl ketone5.623.041.85

Critical structure-activity relationship (SAR) findings include:

  • C6 substituents: Morpholino groups at C6 enhance PI3K binding through hydrogen bonding with Val851 and hydrophobic interactions with Trp780, reducing PI3Kα IC₅₀ from >10µM (unsubstituted) to 0.85µM [4]
  • Linker optimization: Hexamethylene spacers maximize dual inhibition (HDAC1 IC₅₀: 0.83µM; PI3Kα IC₅₀: 2.08µM) by balancing conformational flexibility with optimal pharmacophore distance (18.5Å between zinc and morpholine nitrogen) [4] [7]
  • Zinc-binding alternatives: Benzamide groups improve PI3K/HDAC balance (Selectivity Index: 0.97 vs hydroxamate's 0.51) at the cost of HDAC potency, while trifluoromethyl ketones preferentially inhibit PI3K [4]

These hybrids exhibit mechanism-based synergy: HDAC inhibition increases acetylated histones (H3K27ac >3-fold), sensitizing chromatin to PARP1 trapping, while PI3K inhibition suppresses AKT-mediated DNA repair pathways. In diffuse large B-cell lymphoma models, this dual action induced catastrophic DNA damage (γH2AX foci >25/cell) and apoptosis (78% Annexin V⁺ cells) at nanomolar concentrations [4] [7].

Computational Modeling of Target Binding Affinities

Advanced in silico approaches have accelerated the optimization of 2-bromoquinazolin-4-ol therapeutics by predicting binding modes and affinities across target families. Molecular dynamics simulations of PARP1-bromoquinazoline complexes (50ns trajectories) reveal stable hydrogen bonding between the 4-oxo group and Ser904 (occupancy: 92%), with bromine participating in halogen bonding to Gly863 (2.9Å distance) [3] [10]. Binding free energy calculations (MM-GBSA) correlate with experimental IC₅₀ values (R²=0.89), identifying van der Waals contributions as the dominant binding force (-42.3±3.1 kcal/mol) due to the bromine-induced polarization of the quinazoline π-system [5].

Table 3: Computational Binding Affinity Predictions vs Experimental Values

Target ProteinCompound VariantPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)Key Interacting Residues
PARP1 (PDB: 5DS3)2-Bromo-6H-quinazolin-4-one-9.8 ± 0.40.038Ser904, Tyr907, Gly863
2-Chloro analogue-8.2 ± 0.30.21Ser904, Tyr907
2-Iodo analogue-10.1 ± 0.50.029Ser904, Gly863, Asp766
HDAC6 (PDB: 5EDU)Hydroxamate hybrid-11.3 ± 0.60.005His573, Asp612, Zn²⁺
Benzamide hybrid-9.1 ± 0.40.42His573, Phe680
PI3Kγ (PDB: 3APC)Morpholino derivative-10.7 ± 0.50.19Val882, Trp812, Asp841

Quantum mechanical/molecular mechanical (QM/MM) studies further elucidate the bromine effect: the C-Br bond’s σ-hole (electrostatic potential: +34.5 kcal/mol) forms halogen bonds (2.8-3.3Å) with backbone carbonyl oxygens in PARP1 (Gly863, Tyr896) and HDAC2 (Asp181), contributing -2.3 kcal/mol to binding free energy [5] [10]. This explains the 6-fold potency improvement of bromo derivatives over chloro analogues in PARP1 inhibition assays.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models (CoMFA q²=0.82; CoMSIA q²=0.79) guided the design of C6-substituted derivatives:

  • Electrostatic potential: Positive charge at C6 enhances PI3Kδ binding through interaction with Asp807
  • Steric bulk: 5Å radius substituents optimize HDAC cap region filling
  • Hydrophobicity: High ClogP (>3.5) correlates with membrane permeability but risks solubility-limited bioavailability [5] [10]

Machine learning models trained on 127 bromoquinazoline derivatives identified molecular descriptors critical for dual inhibition:

  • Topological polar surface area (<100Ų for blood-brain barrier penetration)
  • Halogen bond propensity score (>0.67 for selective PARP1 inhibition)
  • Molecular flexibility (4-6 rotatable bonds for optimal linker length) [5]

These computational approaches reduced synthesis cycles by 60% in lead optimization of the clinical candidate BromoQz-PI3K/HDACi (NCT04882237), achieving balanced inhibition (PARP1 IC₅₀=14nM; HDAC6 IC₅₀=8nM) with oral bioavailability (F=63%) [7] [9].

Properties

CAS Number

872998-62-4

Product Name

2-Bromoquinazolin-4-ol

IUPAC Name

2-bromo-3H-quinazolin-4-one

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H,10,11,12)

InChI Key

MCWPGULCKOYECT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.